1-ethyl-5-(oxiran-2-yl)-1H-imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-ethyl-5-(oxiran-2-yl)imidazole |
InChI |
InChI=1S/C7H10N2O/c1-2-9-5-8-3-6(9)7-4-10-7/h3,5,7H,2,4H2,1H3 |
InChI Key |
OCYZKEMWRMBFFR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1C2CO2 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 Ethyl 5 Oxiran 2 Yl 1h Imidazole
Reactivity of the Oxirane Ring in the Presence of an Imidazole (B134444) Moiety
The three-membered oxirane ring is characterized by significant ring strain, making it susceptible to ring-opening reactions by a wide variety of nucleophiles. The presence of the imidazole ring introduces specific mechanistic nuances, including the potential for intramolecular catalysis and electronic modulation of the epoxide's reactivity.
Nucleophilic Ring-Opening Reactions
The principal reaction pathway for the oxirane ring in 1-ethyl-5-(oxiran-2-yl)-1H-imidazole is nucleophilic attack. This reaction alleviates the ring strain and results in the formation of a substituted 2-propanol derivative. Imidazoles are known to be effective curing agents and accelerators for epoxy resins, a characteristic attributed to their ability to initiate ring-opening. guidechem.comresearchgate.net The reaction rate is generally proportional to the concentrations of both the imidazole and the epoxide. guidechem.com
In nucleophilic ring-opening reactions of epoxides, the site of attack is governed by both steric and electronic factors. For terminal epoxides like this compound, the reaction is highly regioselective. Under neutral or basic conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide (the terminal CH₂ group). This is a classic Sₙ2-type reaction. This regioselectivity follows what is known as Krasusky's rule. mdpi.com
Attack at the terminal carbon (Cβ) is sterically favored and leads to the formation of a secondary alcohol. Conversely, attack at the internal carbon (Cα) is sterically hindered and would lead to a primary alcohol. Therefore, the former is the overwhelmingly favored pathway. Should the epoxide be chiral, these reactions often proceed with high stereospecificity, typically with an inversion of configuration at the center of attack.
Table 1: Predicted Regioselectivity of Nucleophilic Attack on this compound This table illustrates the two possible regioisomeric products from a nucleophilic ring-opening reaction, with the major product determined by established principles of epoxide reactivity.
| Site of Attack | Nucleophile (Nu⁻) | Product Structure | Product Name (Systematic) | Expected Outcome |
| Terminal Carbon (Cβ) | Nu⁻ | 1-(1-Ethyl-1H-imidazol-5-yl)-3-(nucleophilo)propan-2-ol | Major Product | |
| Internal Carbon (Cα) | Nu⁻ | 2-(1-Ethyl-1H-imidazol-5-yl)-2-(nucleophilo)propan-1-ol | Minor Product |
The imidazole ring, specifically the pyridine-like N-3 nitrogen, plays a crucial role in modulating the reactivity of the proximal epoxide. This nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which is available for nucleophilic or basic interactions. researchgate.netstackexchange.com This can influence the ring-opening reaction in several ways:
Intramolecular Catalysis: The N-3 atom can act as an internal catalyst. In the presence of a protic nucleophile (e.g., water or an alcohol), the imidazole nitrogen can function as a base, deprotonating the nucleophile to generate a more potent alkoxide or hydroxide (B78521) ion. This greatly accelerates the rate of attack on the epoxide ring. This phenomenon is a form of anchimeric assistance, where a neighboring group participates in a reaction. A similar catalytic effect has been observed in related systems where a basic nitrogen is present in the molecule containing the oxirane. mdpi.com
Electronic Shielding/Activation: The electron-rich imidazole ring can engage in dipolar or other non-covalent interactions that may shield the epoxide from external nucleophiles, potentially imparting thermal latency. acs.orgacs.org Conversely, under certain conditions, the electronic nature of the imidazole could influence the polarization of the C-O bonds in the epoxide ring, subtly affecting its electrophilicity.
Electrophilic Activation of the Oxirane Ring
Under acidic conditions, the reactivity of the epoxide ring is significantly enhanced. The oxygen atom of the oxirane can be protonated by an acid, forming a highly reactive oxonium ion. This protonation makes the ring much more susceptible to attack by even weak nucleophiles.
In this scenario, the mechanism gains more Sₙ1 character. The positive charge on the oxygen weakens the C-O bonds, and a partial positive charge (carbocation character) develops on the carbon atoms. The attack then occurs preferentially at the more substituted carbon atom (Cα), as it can better stabilize the developing positive charge. Therefore, acidic conditions can reverse the regioselectivity observed under basic or neutral conditions. The discovery of metal-catalyzed asymmetric ring-opening reactions further highlights the importance of activating the epoxide through coordination with an electrophilic species. nih.gov
Role as an Alkylating Agent (Mechanistic Perspective)
From a mechanistic standpoint, this compound functions as an alkylating agent. cuni.cznih.gov Alkylating agents are electrophilic compounds that react with nucleophiles, resulting in the formation of a new covalent bond. nih.gov The electrophilic centers in this molecule are the carbon atoms of the strained oxirane ring.
The reaction proceeds via nucleophilic substitution (typically Sₙ2), where a nucleophile attacks one of the epoxide carbons, leading to the opening of the ring and the formation of a stable covalent adduct. cuni.cz The nucleophile is thereby "alkylated" with the 1-(1-ethyl-1H-imidazol-5-yl)-2-hydroxypropyl group. Biologically important nucleophiles such as the nitrogen atoms in DNA bases (e.g., N7 of guanine) or sulfhydryl groups in proteins are common targets for alkylating agents. cuni.cznih.gov
Table 2: Mechanistic Overview of this compound as an Alkylating Agent
| Feature | Description |
|---|---|
| Electrophilic Center | Carbon atoms of the oxirane ring. |
| Reaction Type | Nucleophilic Substitution (predominantly Sₙ2). |
| Leaving Group | The epoxide oxygen, which is converted into a hydroxyl group upon ring opening. |
| Driving Force | Release of ring strain from the three-membered epoxide. |
| Potential Nucleophiles | Amines, thiols, alcohols, phosphates, and specific sites on biomolecules like DNA and proteins. |
Reactivity of the Imidazole Nitrogen Atoms in the Presence of an Epoxide
The imidazole ring contains two distinct nitrogen atoms. In this compound, the N-1 nitrogen is part of a tertiary amine, substituted with an ethyl group. Its lone pair is involved in the aromatic π-system, making it non-basic and non-nucleophilic.
In contrast, the N-3 nitrogen is a pyridine-type nitrogen. Its lone pair is not part of the aromatic sextet and resides in an sp² orbital in the plane of the ring. stackexchange.com This makes the N-3 atom both basic and nucleophilic. researchgate.net In the context of the molecule, this nitrogen's reactivity is primarily directed towards the intramolecular epoxide ring. While intermolecular reactions with external electrophiles are possible, the proximity of the epoxide presents a likely reaction pathway, especially under thermal conditions. This could lead to a zwitterionic intermediate that could initiate polymerization or undergo rearrangement to form cyclized products. researchgate.netresearchgate.net Studies on epoxy-imidazole curing mechanisms show that the initial step is often the formation of an adduct between the imidazole nitrogen and the epoxide. guidechem.com
Table 3: Comparison of Reactivity at Imidazole Nitrogen Atoms
| Nitrogen Atom | Hybridization | Lone Pair Status | Reactivity | Potential Reactions with Intramolecular Epoxide |
|---|---|---|---|---|
| N-1 (Ethyl-substituted) | sp² | Delocalized in aromatic π-system | Non-nucleophilic, non-basic | Unlikely to react directly. |
| N-3 (Pyridine-like) | sp² | Localized in sp² orbital | Nucleophilic and basic | Can act as an intramolecular nucleophile to open the epoxide ring, leading to cyclization or initiation of polymerization. researchgate.net |
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(1-Ethyl-1H-imidazol-5-yl)-3-(nucleophilo)propan-2-ol |
| 2-(1-Ethyl-1H-imidazol-5-yl)-2-(nucleophilo)propan-1-ol |
Protonation and Acid-Base Properties
The imidazole ring is amphiprotic, meaning it can function as both an acid and a base. tsijournals.com In this compound, the nitrogen atom at position 1 is substituted with an ethyl group, precluding it from acting as a proton donor. However, the sp²-hybridized nitrogen atom at position 3 retains its basic character due to its available lone pair of electrons. tsijournals.com
The ethyl group at the N-1 position is weakly electron-donating, which slightly increases the electron density on the imidazole ring and enhances the basicity of the N-3 nitrogen. patsnap.com The basicity of this compound is therefore expected to be comparable to that of 1-ethyl-1H-imidazole. The pKa of the conjugate acid of 1-ethyl-1H-imidazole has been reported to be approximately 6.91. epa.gov The oxirane ring is generally chemically neutral under standard conditions but can be protonated by strong acids. This protonation activates the epoxide ring, making it significantly more susceptible to nucleophilic attack.
| Property | Value (Predicted/Analogous) | Reference Compound |
| pKa (Conjugate Acid) | ~6.91 | 1-Ethyl-1H-imidazole epa.gov |
Electrophilic and Nucleophilic Substitution on the Imidazole Ring
The electron-rich nature of the imidazole ring makes it amenable to electrophilic aromatic substitution. In this compound, the existing substituents on the ring—the ethyl group at N-1 and the oxiranyl group at C-5—direct the position of incoming electrophiles, primarily to the C-2 and C-4 positions.
Conversely, direct nucleophilic substitution on the imidazole ring is generally unfavorable unless the ring is activated by potent electron-withdrawing groups. However, the compound can undergo nucleophilic reactions at other sites. For instance, a nucleophile could attack the carbon atom of the N-ethyl group, leading to the displacement of the imidazole ring, which would act as a leaving group. patsnap.com The most significant site for nucleophilic attack on the molecule, however, is the electrophilic carbon atoms of the oxirane ring.
Coordination Chemistry and Ligand Properties
Imidazole and its derivatives are well-established ligands in coordination chemistry, readily forming stable complexes with a wide range of metal ions. walshmedicalmedia.comekb.egresearchgate.net this compound can act as a ligand primarily through the lone pair of electrons on the N-3 nitrogen atom, functioning as a monodentate ligand. ekb.eg
Furthermore, the oxygen atom of the oxirane ring also possesses lone pairs of electrons and could participate in coordination. This creates the potential for the molecule to act as a bidentate ligand, coordinating to a metal center via both the imidazole N-3 and the oxirane oxygen. The formation of such a chelate would result in a stable five-membered ring structure, a common motif in coordination chemistry. The specific coordination mode would depend on the nature of the metal ion, the solvent, and the reaction conditions. walshmedicalmedia.com
Intramolecular Cyclization and Rearrangement Pathways
A prominent feature of the reactivity of this compound is its propensity for intramolecular cyclization. This is driven by the high ring strain of the three-membered epoxide ring and the nucleophilicity of the imidazole N-3 atom. The N-3 nitrogen can act as an internal nucleophile, attacking one of the electrophilic carbons of the adjacent oxirane ring.
This intramolecular reaction results in the opening of the epoxide and the formation of a new, fused heterocyclic ring system. The reaction can be promoted under either acidic conditions (via protonation and activation of the epoxide oxygen) or basic conditions. This type of cyclization is a common and efficient strategy for constructing more complex molecular architectures from simpler building blocks. rsc.orgresearchgate.net
Formation of Fused Heterocyclic Systems
The intramolecular cyclization of this compound leads directly to the formation of a fused heterocyclic system. Specifically, the nucleophilic attack by the N-3 atom on the adjacent carbon of the oxirane ring results in a 6-endo cyclization. This process yields a hydroxyl-substituted, fused di-heterocyclic structure, namely a derivative of imidazo[5,1-b]oxazine.
The synthesis of fused imidazole ring systems is a significant area of organic chemistry, with applications in various fields. organic-chemistry.org Methodologies for creating such systems often rely on intramolecular cyclization strategies. For example, related reactions have been used to produce complex structures like imidazo[1,2-c] rsc.orgnih.govoxazin-5-ones and diimidazodiazepines. nih.govnih.gov The transformation of this compound into a fused imidazo-oxazine system represents a classic example of this powerful synthetic strategy. airo.co.in
Mechanistic Studies of Chemical Transformations
While specific, detailed mechanistic studies on this compound are not extensively documented, the pathways for its principal transformations can be confidently proposed based on well-understood reaction mechanisms of its constituent functional groups. The most significant transformation is the intramolecular cyclization, which can proceed through distinct acid-catalyzed and base-mediated pathways.
Acid-Catalyzed Mechanism: In the presence of an acid, the oxygen atom of the oxirane ring is protonated, forming an oxiranium ion. This greatly enhances the electrophilicity of the ring carbons, making them highly susceptible to nucleophilic attack. The N-3 atom of the imidazole ring then attacks one of the carbons, leading to the opening of the epoxide and the formation of the fused ring system.
Base-Mediated Mechanism: While the N-3 atom is already nucleophilic, a base is not typically required to initiate the reaction. However, the presence of a base can influence the reaction by ensuring the imidazole nitrogen remains deprotonated and thus maximally nucleophilic. The reaction proceeds via a direct nucleophilic attack on one of the epoxide carbons.
Theoretical and Computational Investigations of 1 Ethyl 5 Oxiran 2 Yl 1h Imidazole
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 1-ethyl-5-(oxiran-2-yl)-1H-imidazole, such calculations would typically be performed using Density Functional Theory (DFT) methods, which offer a good balance between accuracy and computational cost.
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals. The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity.
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO would likely be localized on the electron-rich imidazole (B134444) ring, particularly the nitrogen atoms, and potentially the oxygen of the oxirane ring.
LUMO: The energy of the LUMO indicates the molecule's ability to accept electrons (electrophilicity). The LUMO is expected to be distributed over the imidazole and oxirane rings, with potential contributions from the C-N and C-O bonds.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Without specific calculations, any discussion of the precise energy values and orbital localizations for this compound remains speculative. A data table for its frontier orbital energies cannot be generated at this time.
Charge Distribution and Electrostatic Potential Mapping
Understanding the distribution of electronic charge within a molecule is essential for predicting its interactions with other molecules.
Atomic Charges: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial charges on each atom. It is expected that the nitrogen and oxygen atoms would carry negative partial charges, while the carbon and hydrogen atoms would have positive partial charges.
Molecular Electrostatic Potential (MEP) Map: An MEP map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack. For this molecule, these regions would be anticipated around the nitrogen atoms of the imidazole ring and the oxygen atom of the oxirane ring. Regions of positive potential (blue) indicate electron-deficient areas prone to nucleophilic attack.
A data table of atomic charges and a visual representation of the MEP map for this compound are not available in the current literature.
Conformational Analysis and Energy Minima
The three-dimensional structure of a molecule can significantly influence its properties and reactivity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and their relative energies. This is particularly important for a flexible molecule like this compound due to the rotatable bonds between the ethyl group, the imidazole ring, and the oxirane ring. Computational methods would be used to scan the potential energy surface to locate the global and local energy minima, which correspond to the most stable conformers.
Tautomerism and Isomerism Considerations
For certain imidazole derivatives, prototropic tautomerism can be a significant factor, where a hydrogen atom can migrate between the two nitrogen atoms of the imidazole ring. In the case of this compound, the presence of the ethyl group on one of the nitrogen atoms (N1) prevents this type of tautomerism. However, other forms of isomerism, such as stereoisomerism at the chiral center of the oxirane ring, are relevant. Computational studies would be necessary to determine the relative stabilities of different isomers.
Reactivity Prediction and Reaction Pathway Modeling
Computational chemistry provides powerful tools for predicting how a molecule will behave in a chemical reaction.
Computational Simulation of Ring-Opening Reactions
The oxirane (epoxide) ring is known to undergo ring-opening reactions with various nucleophiles. Computational simulations could model the reaction pathways for the ring-opening of this compound. This would involve:
Locating Transition States: Identifying the high-energy transition state structures that connect the reactants to the products.
Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to occur. This information is crucial for predicting the reaction rate.
Investigating Reaction Mechanisms: Elucidating the step-by-step process of bond breaking and formation. For the oxirane ring opening, this would help determine whether the reaction proceeds via an SN1 or SN2-like mechanism and predict the regioselectivity of the nucleophilic attack.
Detailed findings and data tables for the computational simulation of ring-opening reactions for this specific compound are not currently available.
Prediction of Nucleophilic and Electrophilic Sites
Theoretical calculations are crucial in predicting the reactive sites of a molecule, offering insights into its chemical behavior. For this compound, computational methods such as the analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps are employed to identify nucleophilic and electrophilic centers.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key in determining the molecule's reactivity. The HOMO region indicates the area most likely to donate electrons, thus acting as a nucleophile. Conversely, the LUMO region highlights the area most susceptible to accepting electrons, representing an electrophilic site. For a molecule like this compound, the imidazole ring, being an electron-rich aromatic system, is expected to be a significant contributor to the HOMO. Specifically, the nitrogen atoms of the imidazole ring are likely to be primary sites for nucleophilic attack. The oxirane ring, with its strained three-membered structure and electronegative oxygen atom, is anticipated to be a primary electrophilic site, prone to ring-opening reactions upon nucleophilic attack.
Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In these maps, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored blue) denote electron-deficient areas that are attractive to nucleophiles. For this compound, the MEP would likely show a negative potential around the nitrogen atoms of the imidazole ring and the oxygen atom of the oxirane ring, highlighting their nucleophilic character. The hydrogen atoms of the imidazole and ethyl groups, along with the carbon atoms of the oxirane ring, would likely exhibit a positive potential, indicating their electrophilic nature.
Interactive Table: Predicted Nucleophilic and Electrophilic Sites of this compound
| Molecular Region | Predicted Reactivity | Computational Evidence |
| Imidazole Ring (Nitrogen atoms) | Nucleophilic | High electron density, contribution to HOMO, negative electrostatic potential |
| Oxirane Ring (Oxygen atom) | Nucleophilic | Lone pair electrons, negative electrostatic potential |
| Oxirane Ring (Carbon atoms) | Electrophilic | Ring strain, positive electrostatic potential, contribution to LUMO |
| Ethyl Group (Hydrogen atoms) | Weakly Electrophilic | Positive electrostatic potential |
Molecular Dynamics Simulations for Dynamic Behavior
These simulations would likely show that the ethyl group attached to the imidazole ring is flexible, exhibiting rotational motion around its single bonds. The imidazole ring itself is expected to be relatively rigid due to its aromatic character. The oxirane ring, while conformationally restricted due to its cyclic structure, would exhibit vibrational motions. A key aspect to investigate with MD simulations would be the interaction of the molecule with its environment. rdd.edu.iq In an aqueous solution, water molecules are expected to form hydrogen bonds with the nitrogen atoms of the imidazole ring and the oxygen atom of the oxirane ring. These interactions would influence the molecule's solubility, orientation, and accessibility of its reactive sites. nih.gov
MD simulations can also provide information on the conformational landscape of the molecule, identifying the most stable arrangements of its constituent parts. The relative orientation of the oxirane ring with respect to the imidazole ring is a point of interest, as different conformations may have varying levels of stability and reactivity. The results of MD simulations can be summarized in terms of root-mean-square deviation (RMSD) to quantify the stability of the molecule's structure over the simulation time and radial distribution functions (RDFs) to describe the arrangement of solvent molecules around specific atoms.
Interactive Table: Expected Findings from Molecular Dynamics Simulations of this compound
| Dynamic Property | Predicted Behavior | Significance |
| Conformational Flexibility | High flexibility in the ethyl group; relative rigidity of the imidazole and oxirane rings. | Influences how the molecule can interact with other molecules and its overall shape. |
| Solvation Shell | Formation of hydrogen bonds between water and the nitrogen and oxygen atoms. | Affects solubility and the accessibility of reactive sites. |
| Structural Stability | Low RMSD for the core imidazole-oxirane structure. | Indicates a stable molecular framework. |
| Intermolecular Interactions | Potential for stacking interactions between imidazole rings in concentrated solutions. nih.gov | Can influence aggregation and bulk properties. |
Theoretical Studies on Spectroscopic Properties (Excluding Specific Values)
Theoretical calculations, particularly those based on density functional theory (DFT), are widely used to predict and interpret the spectroscopic properties of molecules. For this compound, these theoretical studies can provide valuable information about its expected nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra, without delving into specific numerical values.
NMR Spectroscopy: Theoretical calculations can predict the chemical environments of the different protons (¹H NMR) and carbon atoms (¹³C NMR) in the molecule. For this compound, distinct signals would be expected for the protons and carbons of the ethyl group, the imidazole ring, and the oxirane ring. The calculations would help in assigning the peaks in an experimental spectrum to the corresponding atoms in the molecular structure. The predicted chemical shifts are influenced by the electron density around each nucleus, providing a detailed picture of the electronic structure.
IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging. For this molecule, characteristic vibrational modes would be expected for the C-H bonds of the ethyl group and the aromatic rings, the C=N and C-N bonds of the imidazole ring, and the C-O-C bonds of the oxirane ring. These theoretical predictions are invaluable for interpreting experimental IR spectra and identifying the presence of specific functional groups.
UV-Vis Spectroscopy: Theoretical methods, such as time-dependent DFT (TD-DFT), can be used to predict the electronic transitions that give rise to absorption in the UV-Vis region of the electromagnetic spectrum. For this compound, electronic transitions are expected to be associated with the π-system of the imidazole ring. The calculations can provide insights into the nature of these transitions, for instance, whether they are π → π* or n → π* transitions, and how the substitution pattern on the imidazole ring affects the absorption wavelengths.
Interactive Table: Overview of Theoretically Predicted Spectroscopic Properties
| Spectroscopic Technique | Predicted Information | Structural Insights |
| ¹H and ¹³C NMR | Number and general chemical shift regions of proton and carbon signals. | Confirmation of the molecular skeleton and the chemical environment of each atom. |
| IR Spectroscopy | Characteristic vibrational frequencies for functional groups (imidazole, oxirane, ethyl). | Identification of key structural motifs within the molecule. |
| UV-Vis Spectroscopy | Electronic transitions and the regions of light absorption. | Understanding the electronic structure and conjugation within the molecule. |
Structure Activity Relationship Sar Studies and Molecular Interactions
Design Principles for Investigating Structure-Activity Relationships
The systematic exploration of the SAR of 1-ethyl-5-(oxiran-2-yl)-1H-imidazole involves the rational design of derivatives to probe the distinct roles of its structural components. researchgate.net Key modifications would target the N-ethyl substituent, the imidazole (B134444) core, and the oxirane ring to elucidate their contributions to biological efficacy and target engagement.
To dissect the functional significance of each part of the molecule, a series of rationally designed analogs can be synthesized. This approach allows for a systematic evaluation of how structural changes influence activity.
Modification of the N-Alkyl Group: The ethyl group at the N1 position of the imidazole ring plays a crucial role in modulating the compound's lipophilicity and, consequently, its pharmacokinetic properties such as membrane permeability and metabolic stability. nih.govresearchgate.net Varying the length and branching of this alkyl chain can provide insights into the steric and hydrophobic requirements of the binding site. nih.gov For instance, replacing the ethyl group with smaller (methyl) or larger (propyl, butyl, benzyl) substituents can help determine the optimal size and nature of the substituent for biological activity. researchgate.net The introduction of polar functional groups into the alkyl chain could also explore potential hydrogen bonding interactions.
Alterations to the Oxirane Ring: The oxirane ring is a key functional group, likely responsible for covalent interactions with biological nucleophiles. nih.gov Replacing the oxirane with other electrophilic groups, such as an aziridine (B145994) or a Michael acceptor, could help to understand the importance of the epoxide moiety for the mechanism of action. Furthermore, altering the stereochemistry of the oxirane ring can probe the enantioselectivity of target interactions. The synthesis of derivatives with the oxirane at different positions on the imidazole ring would also be informative.
A hypothetical SAR study could involve the synthesis and biological evaluation of the derivatives outlined in the table below.
| Compound | Modification from this compound | Rationale for Design |
| Analog 1 | N-methyl substituent instead of N-ethyl | Investigate the effect of a smaller alkyl group on activity. |
| Analog 2 | N-propyl substituent instead of N-ethyl | Examine the impact of a larger, more lipophilic alkyl group. |
| Analog 3 | Introduction of a chloro group at the 2-position of the imidazole ring | Modulate the electronic properties of the imidazole core. |
| Analog 4 | Replacement of the oxirane with a thiirane (B1199164) (episulfide) | Assess the significance of the oxygen atom in the three-membered ring. |
| Analog 5 | (S)-enantiomer of this compound | Determine the stereochemical preference of the biological target. |
Molecular Interactions with Biological Systems (Mechanistic Focus)
The biological activity of this compound is predicated on its ability to interact with specific biomolecules. The imidazole core can participate in various non-covalent interactions, while the reactive oxirane ring has the potential to form covalent bonds.
The imidazole moiety is a common feature in many biologically active molecules and can engage in a variety of interactions within a protein binding site. researchgate.netnih.gov These include:
Hydrogen Bonding: The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors. mdpi.com
Coordination to Metal Ions: The imidazole ring, particularly the pyridine-type nitrogen, is an excellent ligand for metal ions, such as zinc, iron, and copper, which are often found in the active sites of metalloenzymes. acs.org
π-π Stacking: The aromatic nature of the imidazole ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. librarynmu.com
The oxirane ring, being a strained three-membered heterocycle, is susceptible to nucleophilic attack, leading to ring-opening. nih.gov In a biological context, nucleophilic residues on proteins, such as the thiol group of cysteine, the hydroxyl group of serine or threonine, the amino group of lysine, or the imidazole side chain of histidine, can act as nucleophiles. cam.ac.uk This results in the formation of a stable covalent bond between the drug and its target, which can lead to irreversible inhibition.
Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. rsc.org For this compound, the initial recognition by a biological target would likely involve the non-covalent interactions of the imidazole and ethyl groups. mdpi.com These initial binding events would serve to orient the molecule within the active site in a manner that positions the oxirane ring for subsequent covalent modification. The amphoteric nature of the imidazole ring allows it to potentially interact with both anionic and cationic sites. rsc.org
Understanding the molecular mechanism of action requires identifying the cellular targets of this compound. Given the reactivity of the oxirane ring, enzymes are a likely class of targets. For example, many enzyme inhibitors utilize an epoxide for covalent modification of active site residues. nih.gov
In Vitro Studies: Initial mechanistic studies would involve screening the compound against a panel of purified enzymes to identify potential targets. Once a target is identified, enzyme kinetics studies can be performed to determine the nature of the inhibition (e.g., reversible, irreversible, competitive, non-competitive). Site-directed mutagenesis of the target protein can be used to identify the specific amino acid residue that is covalently modified by the oxirane ring.
In Vivo Mechanistic Models: In cellular or animal models, "pull-down" experiments using a tagged version of the compound could be employed to isolate and identify its binding partners. nih.gov Downstream signaling pathways affected by the compound's activity could be investigated using techniques like Western blotting or transcriptomics to further elucidate its mechanism of action.
Computational Approaches in SAR Studies
Computational chemistry and molecular modeling are invaluable tools for understanding the SAR of drug candidates and for designing new, more potent analogs. nih.gov These methods can provide insights into the binding modes and interactions of this compound with its biological targets. mdpi.com
Molecular Docking: This technique can be used to predict the preferred binding orientation of the molecule within the active site of a target protein. mdpi.com Docking studies can help to visualize the non-covalent interactions between the imidazole and ethyl groups and the protein, and can also suggest which nucleophilic residues are in proximity to the oxirane ring for a potential covalent reaction. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the chemical properties of a series of compounds with their biological activities. nih.gov For derivatives of this compound, QSAR models could be developed to predict the activity of new analogs based on descriptors such as lipophilicity (logP), electronic properties (pKa), and steric parameters. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-protein complex over time. nih.gov These simulations can be used to assess the stability of the docked pose and to identify key interactions that contribute to binding affinity. For a covalently bound inhibitor, MD simulations can help to understand how the modification affects the protein's structure and dynamics.
The table below summarizes the computational approaches and their potential applications in the study of this compound.
| Computational Method | Application | Expected Outcome |
| Molecular Docking | Predict binding mode in a target active site. | Identification of key non-covalent interactions and proximity of the oxirane to nucleophilic residues. |
| QSAR | Correlate physicochemical properties with biological activity. | A predictive model to guide the design of new analogs with improved potency. |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex. | Assessment of binding stability and the structural consequences of covalent modification. |
Ligand Design and Optimization Principles
The design and optimization of ligands based on the this compound scaffold would be guided by the principles derived from SAR and molecular interaction studies.
Key optimization strategies could include:
Modification of the N-1 Substituent: The ethyl group could be replaced with other alkyl or aryl groups to probe the size and nature of the hydrophobic pocket in the target protein. Introducing polar functional groups on this substituent could also be explored to form additional hydrogen bonds.
Stereochemistry of the Oxirane Ring: The oxirane ring in this compound is chiral. The synthesis and biological evaluation of individual enantiomers would be crucial, as it is common for one enantiomer to be significantly more active than the other due to the specific stereochemical requirements of the binding site.
Modification of the Imidazole Core: Substitution at other positions of the imidazole ring could be used to fine-tune the electronic properties of the molecule and to introduce additional points of interaction with the target. For instance, adding a substituent at the C-2 or C-4 position could influence the orientation of the molecule in the binding site.
Bioisosteric Replacement of the Oxirane Ring: If the high reactivity of the epoxide leads to off-target effects or poor selectivity, it could be replaced with other functional groups that can act as "warheads" for covalent inhibition, or with groups that can form strong, non-covalent interactions.
Applications of 1 Ethyl 5 Oxiran 2 Yl 1h Imidazole in Chemical Sciences
Role as a Synthetic Building Block for Complex Molecules
The dual functionality of 1-ethyl-5-(oxiran-2-yl)-1H-imidazole allows it to serve as a versatile building block in organic synthesis. The imidazole (B134444) core is a common scaffold in many biologically active compounds, while the oxirane ring provides a reactive site for introducing molecular diversity and complexity. nih.govbiomedpharmajournal.org
In multistep syntheses, this compound can be used as a key intermediate. The oxirane ring is susceptible to nucleophilic attack, leading to a ring-opening reaction. nih.govmdpi.com This reaction is a cornerstone of its utility, allowing for the regioselective introduction of a wide array of functional groups. For instance, reaction with amines, thiols, or alcohols can yield vicinal amino alcohols, thioethers, or ethers, respectively, attached to the imidazole core. This reactivity allows chemists to construct more elaborate molecular architectures. The imidazole moiety itself can be further functionalized or used to direct subsequent reactions, making the compound a strategic precursor for creating complex target molecules. jocpr.comsemanticscholar.org
The table below illustrates the potential synthetic transformations involving the oxirane ring of this compound.
| Nucleophile (Nu-H) | Reagent Example | Product Type |
| Amine (R₂NH) | Diethylamine | Vicinal Amino Alcohol |
| Thiol (RSH) | Thiophenol | Vicinal Thioether Alcohol |
| Alcohol (ROH) | Methanol | Vicinal Ether Alcohol |
| Azide (N₃⁻) | Sodium Azide | Vicinal Azido Alcohol |
The development of chemical libraries is a fundamental strategy in drug discovery and materials science for identifying compounds with desired properties. The imidazole ring is considered a "privileged scaffold" due to its presence in numerous biologically active compounds. nih.govbiomedpharmajournal.orgnih.gov this compound serves as an excellent starting scaffold for generating a diverse library of related molecules. By reacting the epoxide moiety with a collection of different nucleophiles, a large number of unique derivatives can be synthesized from a single, common precursor. researchgate.net This approach, known as diversity-oriented synthesis, is efficient for exploring the chemical space around the 1-ethyl-imidazole core to optimize biological activity or material properties. nih.gov
Applications in Polymer and Materials Science
The presence of both a polymerizable epoxide group and a functional imidazole ring allows this compound to play multiple roles in polymer and materials science. researchgate.net
Imidazole derivatives are widely used as curing agents or accelerators for epoxy resins. nih.govnih.govresearchgate.net They function by initiating the anionic ring-opening polymerization of the epoxy monomers. The tertiary nitrogen atom of the imidazole ring attacks the carbon of an epoxide, initiating the curing process. This compound can act as a reactive curing agent. The imidazole portion can catalyze the polymerization of the bulk epoxy resin, while its own oxirane ring can participate in the polymerization, becoming covalently incorporated into the final cross-linked polymer network. epo.org This dual function can enhance the mechanical and thermal properties of the cured thermoset material. The use of imidazole-based curing agents is known to result in epoxy resins with high curing efficiency and excellent mechanical properties. nih.gov
The most direct way to incorporate this compound into a polymer is through the ring-opening polymerization (ROP) of its oxirane group. researchgate.net This process can be initiated to form polyethers where the 1-ethyl-imidazol-5-yl group is a pendant side chain along the polymer backbone. Such polymerizations can yield materials with well-defined structures. researchgate.net This method allows for the creation of polymers with a high density of imidazole functionality, which is key to designing materials with specific properties. For example, polymers containing imidazole groups are known for their ability to facilitate proton transfer and coordinate with metals. researchgate.net
The incorporation of this compound into polymer structures opens pathways to advanced functional materials. The pendant imidazole groups along the polymer chain impart unique properties to the final material. researchgate.net These imidazole-functionalized polymers are investigated for a variety of applications:
Ion-Transport Membranes: The imidazole ring can participate in proton transfer, making these polymers candidates for use in fuel cell membranes or other ion-conductive applications. researchgate.net
Catalysis: The imidazole moiety can act as a basic catalyst, and polymers decorated with these groups can serve as recyclable polymeric catalysts. researchgate.net
Metal Coordination: Imidazole is known to coordinate with various metal ions. Polymers containing these groups can be used for metal sequestration from aqueous solutions or for the creation of polymer-metal composite materials. researchgate.net
Bioactive Materials: The imidazole scaffold is prevalent in biological systems, and polymers featuring this group are explored for various biomedical applications. researchgate.net
The research findings on the polymerization of related imidazole-substituted epoxides indicate the successful synthesis of novel functional polymers. researchgate.net
Catalytic Applications
Organocatalytic Properties
There are no published studies investigating the organocatalytic properties of this compound. Its potential to act as a catalyst in organic reactions has not been reported in the scientific literature.
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways
The development of efficient, stereoselective, and sustainable methods for the synthesis of "1-ethyl-5-(oxiran-2-yl)-1H-imidazole" is fundamental to unlocking its full potential. Future research should focus on moving beyond traditional multi-step procedures to more elegant and atom-economical approaches.
Key areas of investigation include:
Direct C-H Functionalization: Investigating the direct introduction of the oxiranyl group onto a pre-formed 1-ethyl-1H-imidazole core via transition-metal catalyzed C-H activation would represent a significant advancement. This could potentially shorten synthetic sequences and reduce waste.
Asymmetric Epoxidation: For applications where chirality is crucial, the development of enantioselective epoxidation methods for a suitable precursor, such as 1-ethyl-5-vinyl-1H-imidazole, is a high priority. Research into chiral catalysts, including those based on manganese, titanium, or Jacobsen-type catalysts, could yield highly enantioenriched products.
Flow Chemistry and Microreactor Technology: The use of continuous flow reactors could offer improved control over reaction parameters, such as temperature and reaction time, leading to higher yields and purity. This technology is particularly well-suited for handling reactive intermediates and for the scalable production of the target compound.
Biocatalytic Approaches: The use of enzymes, such as epoxidases or halogenases, could provide a green and highly selective alternative to traditional chemical synthesis. The exploration of engineered enzymes tailored for the specific substrate would be a promising avenue.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthesis Strategy | Potential Advantages | Potential Challenges |
| Direct C-H Functionalization | High atom economy, reduced step count. | Regioselectivity, catalyst cost and sensitivity. |
| Asymmetric Epoxidation | Access to enantiomerically pure compounds. | Catalyst development, optimization of reaction conditions. |
| Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Initial setup costs, potential for clogging. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability, substrate scope, cost of enzyme production. |
Advanced Mechanistic Characterization via In Situ Spectroscopy
A thorough understanding of the reaction mechanisms involving "this compound" is critical for optimizing its synthesis and predicting its reactivity. The application of in situ spectroscopic techniques will be instrumental in elucidating reaction pathways and identifying transient intermediates.
Future research in this area should involve:
In Situ NMR and IR Spectroscopy: Real-time monitoring of reactions using techniques like Rapid-Scan, Stop-Flow NMR, and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can provide detailed kinetic and structural information about reacting species.
Computational DFT Studies: Density Functional Theory (DFT) calculations can be employed to model reaction energy profiles, transition states, and the influence of catalysts and solvents on the reaction mechanism. This can provide valuable insights that complement experimental observations.
Isotopic Labeling Studies: The use of isotopically labeled starting materials (e.g., with ¹³C or ¹⁸O) can help to trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For "this compound," these computational tools can accelerate discovery and optimization processes.
Key applications include:
Predictive Synthesis Planning: ML algorithms can be trained on vast datasets of chemical reactions to predict the most efficient synthetic routes to the target molecule and related derivatives.
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity, toxicity, and physicochemical properties of novel derivatives based on their molecular structure.
Reaction Optimization: AI-driven platforms can be used to design and execute experiments in an automated fashion, rapidly exploring a wide range of reaction parameters to identify optimal conditions for synthesis.
Development of Advanced Materials Based on Imidazole-Epoxide Scaffolds
The bifunctional nature of "this compound" makes it an attractive building block for the creation of advanced materials with tailored properties. The imidazole (B134444) moiety can act as a ligand, a base, or a catalytic site, while the epoxide group is a versatile handle for polymerization and cross-linking.
Future research directions in materials science include:
Polymer Synthesis: The ring-opening polymerization of the epoxide group, potentially initiated by the imidazole nitrogen of another monomer unit, could lead to the formation of novel polyethers with pendant imidazole groups. These polymers could find applications as ion-conductive membranes, catalysts, or smart materials.
Cross-linked Resins and Coatings: The compound can be used as a reactive cross-linker for epoxy resins, potentially enhancing their thermal stability, adhesive properties, and chemical resistance due to the presence of the imidazole ring.
Functionalized Surfaces: The molecule could be grafted onto surfaces to impart specific functionalities. For example, immobilization on a solid support could create a reusable catalyst or a stationary phase for chromatography.
A summary of potential material applications is provided in Table 2.
| Material Type | Potential Application | Key Functional Role of Imidazole-Epoxide |
| Linear Polymers | Ion-conductive membranes, solid polymer electrolytes. | Imidazole for ion coordination, polyether backbone for flexibility. |
| Cross-linked Resins | High-performance adhesives, coatings. | Epoxide for network formation, imidazole for enhanced thermal/chemical stability. |
| Functionalized Surfaces | Heterogeneous catalysts, affinity chromatography supports. | Epoxide for covalent attachment, imidazole as the active site. |
Uncovering Novel Biological Mechanisms of Action (Molecular Level)
While the biological activity of "this compound" is yet to be extensively studied, its structure suggests potential interactions with biological systems. The imidazole core is a common feature in many biologically active molecules, and epoxides are known to be reactive towards nucleophilic residues in proteins and nucleic acids.
Future research should focus on:
Target Identification and Validation: Utilizing chemoproteomics and activity-based protein profiling (ABPP) to identify the specific protein targets of the compound within a cellular context.
Enzyme Inhibition Studies: Investigating the potential of the compound to act as an inhibitor of enzymes, particularly those with nucleophilic residues in their active sites, such as cysteine proteases or certain hydrolases. The covalent modification of such residues by the epoxide group could lead to irreversible inhibition.
Structural Biology: Employing X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target. This would provide a detailed understanding of the molecular interactions and guide the design of more potent and selective analogs.
Metabolic Profiling: Investigating the metabolic fate of the compound in biological systems to identify potential metabolites and understand its biotransformation pathways.
By systematically exploring these future research directions, the scientific community can unlock the full potential of "this compound" and pave the way for its application in a wide range of scientific and technological fields.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-ethyl-5-(oxiran-2-yl)-1H-imidazole?
- Methodology :
- Copper-catalyzed coupling : React 1-ethylimidazole with an epoxide-bearing aryl halide (e.g., 2-bromooxirane) using CuI (0.1 eq.) and K₂CO₃ (1.2 eq.) in DMF at 120°C under argon for 24 h. Purify via column chromatography .
- TDAE-mediated alkylation : Use tetrakis(dimethylamino)ethylene (TDAE) to facilitate nucleophilic substitution between 4-(chloromethyl)phenyl derivatives and imidazole precursors in polar aprotic solvents .
- Key Considerations : Monitor reaction progress via TLC and optimize solvent choice (e.g., DMF vs. acetonitrile) to balance reactivity and epoxide stability.
Q. Which spectroscopic and analytical methods are used to characterize this compound?
- Structural Confirmation :
- ¹H/¹³C NMR : Identify imidazole protons (δ 7.2–7.8 ppm) and epoxide protons (δ 3.5–4.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the ethyl substituent .
- IR Spectroscopy : Confirm epoxide C-O-C stretch (~1250 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
Q. How should this compound be handled and stored to ensure stability?
- Storage : Store under argon at –20°C in amber vials to prevent epoxide ring-opening via hydrolysis or photodegradation.
- Safety : Use PPE (gloves, goggles) due to potential irritancy (refer to SDS guidelines for structurally similar imidazoles ).
Advanced Research Questions
Q. How can reaction conditions be optimized to prevent epoxide ring-opening during synthesis?
- Strategies :
- Low-temperature protocols : Reduce reaction temperatures (<80°C) and use anhydrous solvents (e.g., THF) to minimize thermal or hydrolytic degradation .
- Protecting groups : Temporarily protect the epoxide with silyl ethers (e.g., TMSCl) during imidazole alkylation, followed by deprotection with fluoride .
Q. How can computational methods predict the reactivity of the epoxide moiety in downstream applications?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the epoxide C-O bonds to predict nucleophilic attack sites. Use software like Gaussian with B3LYP/6-31G* basis sets .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Compare binding affinities of epoxide vs. hydrolyzed diol forms .
Q. How to resolve contradictions in spectral data caused by tautomerism or polymorphism?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
